1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-METHYLPHENYL)ETHAN-1-ONE
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Overview
Description
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-METHYLPHENYL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of indole derivatives.
Preparation Methods
The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-METHYLPHENYL)ETHAN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole and 4-methylbenzaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-METHYLPHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).
Scientific Research Applications
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-METHYLPHENYL)ETHAN-1-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-METHYLPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-METHYLPHENYL)ETHAN-1-ONE can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and various metabolic pathways.
Indole-3-carbinol: A compound found in cruciferous vegetables, known for its anticancer properties.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which may differ from those of other indole derivatives.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-6-8-14(9-7-13)12-17(19)18-11-10-15-4-2-3-5-16(15)18/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFKXWBMAZHFHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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